2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine
Overview
Description
2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine is a useful research compound. Its molecular formula is C8H15N5 and its molecular weight is 181.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, has been evaluated for various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure
The chemical formula for this compound is . The structure features a pyrimidine ring substituted with a dimethylaminoethyl group, which is crucial for its biological activity.
Anticancer Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to target various cancer pathways effectively:
- Mechanisms of Action : The compound acts on multiple cancer targets such as tyrosine kinases and phosphodiesterases. For instance, studies have demonstrated that it can inhibit the activity of mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in tumorigenesis .
- Case Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, cytotoxicity assays revealed that at concentrations around 250 µM, it achieved over 65% cell death in specific cancer cell lines .
Antibacterial Activity
The antibacterial properties of this compound have also been explored:
- Spectrum of Activity : It has demonstrated effectiveness against Gram-negative bacteria such as E. coli and K. pneumoniae. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
- Research Findings : One study reported that the compound exhibited a strong bactericidal effect with an MIC of less than 50 µg/mL against several strains .
Anti-inflammatory Effects
Another significant biological activity of this compound is its anti-inflammatory potential:
- Mechanism : The compound has been shown to inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory responses. This inhibition leads to reduced production of pro-inflammatory cytokines .
- Experimental Data : In vivo studies indicated that administration of the compound resulted in decreased inflammation markers in animal models subjected to inflammatory stimuli .
Data Tables
Properties
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-13(2)4-3-10-8-11-5-7(9)6-12-8/h5-6H,3-4,9H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPKCVHJGBUUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.